A Comprehensive Technical Guide to 5-TAMRA Phosphoramidite: From Photophysics to Advanced Applications
A Comprehensive Technical Guide to 5-TAMRA Phosphoramidite: From Photophysics to Advanced Applications
Introduction: The Role of 5-TAMRA in Modern Molecular Analysis
In the landscape of molecular biology and diagnostics, the ability to visualize and quantify nucleic acids and their interactions is paramount. Fluorescent labeling has emerged as a cornerstone technology, and among the diverse palette of available fluorophores, 5-Carboxytetramethylrhodamine (5-TAMRA) holds a significant position. This guide provides an in-depth exploration of 5-TAMRA in its phosphoramidite form, a derivative specifically designed for the automated synthesis of labeled oligonucleotides. We will delve into its core photophysical properties, provide detailed experimental workflows for its incorporation into DNA and RNA, and discuss its critical applications in areas such as quantitative PCR (qPCR) and Fluorescence Resonance Energy Transfer (FRET).
What is 5-TAMRA? A Member of the Rhodamine Dye Family
5-TAMRA is a fluorescent dye belonging to the rhodamine family, known for its bright orange-red fluorescence and good photostability.[1][2] It is a derivative of rhodamine and is widely used for labeling proteins, peptides, and nucleic acids.[3][4] The "5" in its name designates the position of the carboxyl group on the benzene ring, which serves as a linkage point for conjugation to other molecules.
The Significance of the Phosphoramidite Form for Oligonucleotide Synthesis
While 5-TAMRA itself can be conjugated to molecules post-synthesis, the phosphoramidite version is a key reagent for the direct incorporation of the dye into an oligonucleotide during its automated solid-phase synthesis.[][6] This method offers a streamlined and efficient way to generate fluorescently labeled probes and primers with high purity and a defined point of attachment. 5-TAMRA phosphoramidite is designed to be compatible with standard DNA synthesis chemistry, allowing for its addition to the 5' end, 3' end, or even internally within a sequence.[4][7]
Overview of Key Applications in Research and Diagnostics
The unique spectral properties of 5-TAMRA have made it a workhorse in various molecular biology applications.[3] It is extensively used in:
-
Real-Time Quantitative PCR (qPCR): Often employed as a quencher for a reporter dye like FAM in dual-labeled probes, such as TaqMan probes.[8][9]
-
Fluorescence Resonance Energy Transfer (FRET): Its spectral overlap with other fluorophores, particularly FAM, makes it an excellent FRET acceptor, enabling the study of molecular proximity and interactions.[3][4][7][10]
-
Fluorescence Microscopy and In Situ Hybridization (FISH): Labeled oligonucleotides can be used to visualize the location and abundance of specific nucleic acid sequences within cells and tissues.[3]
-
DNA Sequencing and Fragment Analysis: 5-TAMRA labeled primers are used to generate fluorescently tagged DNA fragments for analysis.[11]
Core Photophysical & Chemical Properties of 5-TAMRA
A thorough understanding of the photophysical and chemical properties of 5-TAMRA is essential for designing and interpreting fluorescence-based experiments.
Understanding the Excitation and Emission Spectra
5-TAMRA absorbs light most efficiently in the green-yellow region of the visible spectrum and emits light in the orange-red region.[3][12] This characteristic orange-red fluorescence is readily detectable with standard fluorescence instrumentation, including fluorescence microscopes, plate readers, and qPCR machines.[3] The specific wavelengths for maximal excitation and emission can vary slightly depending on the solvent, pH, and its conjugation to an oligonucleotide.[13][14]
Key Spectroscopic Parameters
The following table summarizes the key spectroscopic and physical properties of 5-TAMRA, providing a consolidated reference for experimental design.
| Property | Value | Notes |
| Excitation Maximum (λex) | ~541 - 557 nm | Varies with solvent and conjugation state.[11][12][15][16] |
| Emission Maximum (λem) | ~567 - 583 nm | Varies with solvent and conjugation state.[11][12][15][16] |
| Molar Extinction Coefficient (ε) | 84,000 - 95,000 M⁻¹cm⁻¹ | Indicates high efficiency of light absorption.[11][16] |
| Fluorescence Quantum Yield (Φ) | ~0.1 | In aqueous solutions.[16] |
| Reactive Group (Phosphoramidite) | Diisopropylamino phosphine | For direct incorporation during oligonucleotide synthesis. |
| Storage Conditions | -20°C in the dark, desiccated | To prevent degradation of the phosphoramidite and dye.[8][11][16] |
Chemical Structure and Isomers (5-TAMRA vs. 6-TAMRA)
5-TAMRA is the pure 5-isomer of carboxytetramethylrhodamine. It is also commercially available as the 6-isomer or as a mixture of the 5 and 6-isomers. While the spectral properties of the 5- and 6-isomers are very similar, the specific isomer can sometimes influence the performance of the labeled oligonucleotide in certain applications.[17]
Environmental Factors Influencing Fluorescence
The fluorescence intensity and lifetime of 5-TAMRA can be influenced by its local environment. Factors to consider include:
-
pH: While generally less sensitive to pH than fluorescein, extreme pH values can affect its fluorescence.[1][18]
-
Solvent Polarity: The excitation and emission maxima can shift depending on the polarity of the solvent.[13]
-
Proximity to Other Molecules: The fluorescence of 5-TAMRA can be quenched by adjacent molecules, particularly guanine bases in a DNA sequence.[1] This is a critical consideration in probe design.
Experimental Workflow: Incorporation of 5-TAMRA into Oligonucleotides
The incorporation of 5-TAMRA into oligonucleotides via its phosphoramidite derivative is a well-established process performed on an automated DNA synthesizer.
Principle of Phosphoramidite-Based Oligonucleotide Synthesis
Solid-phase oligonucleotide synthesis is a cyclical process that adds one nucleotide at a time to a growing chain attached to a solid support. Each cycle consists of four main steps: deblocking, coupling, capping, and oxidation. The 5-TAMRA phosphoramidite is introduced during the final coupling step to label the 5' end of the oligonucleotide.
Detailed Step-by-Step Protocol for 5'-TAMRA Labeling
The following provides a general protocol for the incorporation of 5-TAMRA at the 5'-terminus of an oligonucleotide using an automated DNA synthesizer.
-
5-TAMRA Phosphoramidite: Dissolve the phosphoramidite in anhydrous acetonitrile to the concentration recommended by the synthesizer manufacturer (typically 0.1 M). This solution is sensitive to moisture and should be prepared fresh or stored under anhydrous conditions.
-
Standard Synthesis Reagents: Ensure all other reagents for DNA synthesis (activator, capping reagents, oxidizing agent, deblocking solution) are fresh and properly installed on the synthesizer.
The synthesizer is programmed to perform the standard oligonucleotide synthesis cycles. For the final coupling step, the instrument will deliver the 5-TAMRA phosphoramidite solution instead of a standard nucleotide phosphoramidite.
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